molecular formula C12H15IO B13193924 (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane

(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane

Katalognummer: B13193924
Molekulargewicht: 302.15 g/mol
InChI-Schlüssel: JGEIJIDCBNKLTO-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane is a chiral compound with a unique structure that includes an iodomethyl group and a 2-methylphenyl group attached to an oxolane ring. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylacetic acid and oxirane.

    Formation of Oxolane Ring: The oxirane is reacted with 2-methylphenylacetic acid under acidic conditions to form the oxolane ring.

    Introduction of Iodomethyl Group: The oxolane intermediate is then treated with iodomethane in the presence of a base such as potassium carbonate to introduce the iodomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Formation of oxirane derivatives.

    Reduction Reactions: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with specific pathways, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2S,4R)-2-(Bromomethyl)-4-(2-methylphenyl)oxolane
  • (2S,4R)-2-(Chloromethyl)-4-(2-methylphenyl)oxolane
  • (2S,4R)-2-(Fluoromethyl)-4-(2-methylphenyl)oxolane

Uniqueness

(2S,4R)-2-(Iodomethyl)-4-(2-methylphenyl)oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

Molekularformel

C12H15IO

Molekulargewicht

302.15 g/mol

IUPAC-Name

(2S,4R)-2-(iodomethyl)-4-(2-methylphenyl)oxolane

InChI

InChI=1S/C12H15IO/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11H,6-8H2,1H3/t10-,11-/m0/s1

InChI-Schlüssel

JGEIJIDCBNKLTO-QWRGUYRKSA-N

Isomerische SMILES

CC1=CC=CC=C1[C@H]2C[C@H](OC2)CI

Kanonische SMILES

CC1=CC=CC=C1C2CC(OC2)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.